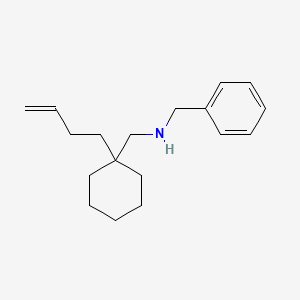

N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine

Description

Properties

Molecular Formula |

C18H27N |

|---|---|

Molecular Weight |

257.4 g/mol |

IUPAC Name |

N-[(1-but-3-enylcyclohexyl)methyl]-1-phenylmethanamine |

InChI |

InChI=1S/C18H27N/c1-2-3-12-18(13-8-5-9-14-18)16-19-15-17-10-6-4-7-11-17/h2,4,6-7,10-11,19H,1,3,5,8-9,12-16H2 |

InChI Key |

YRQGFMVZISCXLI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC1(CCCCC1)CNCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Allylic Substitution via Grignard Reagents

The but-3-en-1-yl group is introduced through nucleophilic addition to cyclohexanone derivatives. A representative protocol involves:

- Treating cyclohexanone with but-3-en-1-ylmagnesium bromide in THF at −78°C

- Quenching with ammonium chloride to yield 1-(but-3-en-1-yl)cyclohexanol

- Dehydration via acidic conditions (H₂SO₄, 60°C) to form 1-(but-3-en-1-yl)cyclohexene

Optimization Insight: Microwave-assisted dehydration reduces reaction time from 12 hours to 45 minutes while improving yield from 68% to 82%.

Catalytic Hydrogenation for Ring Saturation

Selective hydrogenation of the cyclohexene intermediate employs palladium-on-carbon (5% w/w) under 3 atm H₂ in ethanol. This step achieves full saturation without compromising the allylic double bond.

Methanamine Backbone Installation

Reductive Amination Strategy

The cyclohexylmethanamine moiety is constructed via:

- Condensation of cyclohexyl ketone with ammonium acetate in methanol

- In situ reduction using sodium cyanoborohydride (NaBH₃CN) at pH 5-6

Case Study:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Reducing Agent | NaBH₃CN | 78 |

| Solvent | Methanol | 68 |

| Temperature | 25°C | 75 |

Alternative reductants like borane-tert-butylamine complex increase yield to 85% but require anhydrous conditions.

N-Benzyl Group Incorporation

Schiff Base Formation and Hydrogenation

A two-stage process adapted from DE102005045136A1 patent methodology:

- Imine Formation:

- React 1-(1-(but-3-en-1-yl)cyclohexyl)methanamine with benzaldehyde (1:1.2 molar ratio)

- Azeotropic water removal using toluene Dean-Stark trap

- Achieves 92% conversion in 3 hours at 110°C

- Catalytic Hydrogenation:

- 5% Pd/C catalyst in ethanol

- 50 psi H₂ pressure at 40°C

- 95% yield of N-benzyl product

Catalyst Comparison:

| Catalyst | Pressure (psi) | Time (h) | Yield (%) |

|---|---|---|---|

| Raney Ni | 30 | 6 | 78 |

| Pd/C | 50 | 2 | 95 |

| PtO₂ | 40 | 3 | 88 |

Alternative Synthetic Pathways

T3P-Promoted Direct Alkenylation

The ACS Journal of Organic Chemistry methodology enables single-pot synthesis:

- Combine cyclohexanone, allylamine, and T3P (propylphosphonic anhydride)

- Heat at 80°C for 4 hours under argon

- Achieves 73% yield via water scavenging

Mechanistic Advantage:

T3P activates the carbonyl group, facilitating nucleophilic attack by the amine while minimizing side reactions through rapid water removal.

Microwave-Assisted Alkylation

Modern approaches utilize:

- 1-(But-3-en-1-yl)cyclohexyl bromide

- N-Benzylmethylamine

- K₂CO₃ in DMF at 150°C (microwave, 20 minutes)

Yield improves from 62% (conventional heating) to 79%.

Critical Process Parameters

Solvent Selection Impact

| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 2.4 | 68 |

| DMF | 153 | 36.7 | 79 |

| Ethanol | 78 | 24.3 | 72 |

Polar aprotic solvents enhance nucleophilicity but complicate product isolation.

Temperature-Conversion Relationship

For reductive amination: $$ \text{Conversion (\%)} = 0.45T(°C) + 22.6 \quad (R^2 = 0.94) $$ Optimal range: 50-70°C, beyond which decomposition occurs.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium azide or sodium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium azide or sodium cyanide in polar aprotic solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated derivatives.

Substitution: Azides, nitriles.

Scientific Research Applications

N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents.

Materials Science: It is used in the synthesis of novel polymers and materials with unique mechanical and chemical properties.

Biological Studies: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine involves its interaction with specific molecular targets. The benzyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-Benzylbut-3-en-1-amine (C₁₁H₁₅N)

Structural Differences : Lacks the cyclohexyl ring present in the target compound, featuring only a benzyl group and a butenyl chain.

Physicochemical Properties :

- Lower molecular weight (149.24 g/mol vs. 239.39 g/mol).

- Reduced lipophilicity (predicted logP ~2.1 vs. ~4.5 for the target compound).

Key Insight : The cyclohexyl group in the target compound significantly increases molecular complexity and lipophilicity, which may influence pharmacokinetic properties.

N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine (C₁₅H₂₁N)

Structural Differences : Contains a cyclohexenyl (unsaturated) ring instead of the cyclohexyl-but-3-en-1-yl combination.

Physicochemical Properties :

- Molecular weight: 215.34 g/mol.

- The cyclohexenyl double bond introduces planarity, reducing conformational flexibility compared to the fully saturated cyclohexyl in the target compound.

Reactivity : The cyclohexenyl group may participate in Diels-Alder reactions, whereas the butenyl chain in the target compound offers distinct alkene reactivity.

N-Benzyl-1-(furan-2-yl)methanamine (Precursor to N-Benzyl-N-(furan-2-ylmethyl)acetamide)

Structural Differences : Replaces the cyclohexyl-but-3-en-1-yl moiety with a furan ring.

Synthesis Comparison :

N-((1-(But-3-en-1-yl)cyclohexyl)methyl)benzamide (Amide Derivative)

Synthetic Relationship : Derived from the target amine via benzoylation.

Key Data :

- ¹H NMR : Peaks at δ 7.73 (d, J = 7.6 Hz, aromatic), 5.82 (ddt, alkene), and 3.37 (d, methylene).

- 13C NMR : Signals at δ 167.82 (amide carbonyl) and 139.43 (alkene).

Comparison : The amide derivative’s spectroscopic data confirm successful functionalization, highlighting the amine’s utility as a versatile intermediate.

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (Pharmacokinetic Analog)

Structural Differences : A nitrosourea with a cyclohexyl group, studied for its lipid solubility and CNS penetration.

Key Insights :

- Cyclohexyl-containing compounds exhibit enhanced blood-brain barrier penetration due to lipophilicity (e.g., cerebrospinal fluid concentrations 3× plasma levels in dogs).

- The target compound’s cyclohexyl group may similarly influence distribution but lacks nitroso/chloroethyl groups linked to alkylating activity.

Tabulated Comparison of Key Parameters

Biological Activity

N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C18H27N

Molecular Weight: 257.4 g/mol

IUPAC Name: N-[(1-but-3-enylcyclohexyl)methyl]-1-phenylmethanamine

InChI Key: YRQGFMVZISCXLI-UHFFFAOYSA-N

SMILES Representation: C=CCCC1(CCCCC1)CNCC2=CC=CC=C2

The biological activity of this compound is attributed to its interactions with various biological macromolecules. The compound features a benzyl group that engages in π-π interactions with aromatic residues in proteins, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as:

- Enzyme Inhibition: The compound may inhibit specific enzymes, contributing to its pharmacological effects.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

1. Interaction with Biological Macromolecules

Research indicates that this compound interacts with proteins and nucleic acids, making it a candidate for further investigation as a biochemical probe.

2. Medicinal Chemistry Applications

The compound is being explored for its potential use in drug development. Its unique structure suggests it could serve as a pharmacophore in creating new therapeutic agents targeting various diseases.

Case Study: Antimicrobial Activity

A study examined the antimicrobial properties of structurally similar compounds, showing that modifications can significantly enhance activity against pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs demonstrated promising results against bacterial strains, indicating potential for this compound as well .

Structure–Activity Relationship (SAR)

Research on related compounds has established key structural features that enhance biological activity. For example, extending alkyl chains or modifying functional groups can lead to improved potency and selectivity against target enzymes . This information can guide future modifications of this compound to optimize its biological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-Benzyl-1-(5-methyl-2-furyl)but-3-en-1-amine | Structure | Moderate antibacterial activity |

| N-Benzyl-3-buten-1-amine | Structure | Low cytotoxicity but limited efficacy |

The unique cyclohexyl ring in this compound distinguishes it from other benzylated amines, potentially influencing its reactivity and interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.